molecular formula C15H23N3O3S B2922880 (E)-N'-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid CAS No. 326016-25-5

(E)-N'-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid

Cat. No.: B2922880
CAS No.: 326016-25-5
M. Wt: 325.43
InChI Key: DJQQMCZKZUCDHE-UHFFFAOYSA-N
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Description

(E)-N’-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a morpholine ring, and a carbamimidothioic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

(E)-N’-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid typically involves multiple steps. One common approach is to start with the preparation of the 2,5-dimethoxyphenyl derivative, followed by the introduction of the morpholine ring and the carbamimidothioic acid group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of (E)-N’-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(2,5-dimethoxyphenyl)-N-[2-(piperidin-4-yl)ethyl]carbamimidothioic acid
  • (E)-N’-(2,5-dimethoxyphenyl)-N-[2-(pyrrolidin-4-yl)ethyl]carbamimidothioic acid

Uniqueness

(E)-N’-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-19-12-3-4-14(20-2)13(11-12)17-15(22)16-5-6-18-7-9-21-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQQMCZKZUCDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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